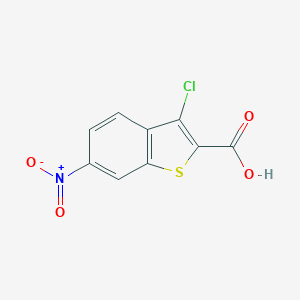

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClNO4S and a molecular weight of 257.65 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid typically involves the nitration of 3-chloro-1-benzothiophene-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position of the benzothiophene ring . The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides or esters.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (e.g., LiAlH4, NaBH4).

Oxidation: Thionyl chloride (SOCl2) for acid chlorides, alcohols for esterification.

Major Products

Substitution: 3-Amino-6-nitro-1-benzothiophene-2-carboxylic acid.

Reduction: 3-Chloro-6-amino-1-benzothiophene-2-carboxylic acid.

Oxidation: 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride.

Applications De Recherche Scientifique

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Nitro-1-benzothiophene-2-carboxylic acid

- 3-Chloro-1-benzothiophene-2-carboxylic acid

- 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride

Uniqueness

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a chlorine atom and a nitro group on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds.

Activité Biologique

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

The molecular formula for this compound can be represented as follows:

The compound features a benzothiophene core with chlorine and nitro substituents, which contribute to its unique chemical properties.

Synthesis:

The synthesis typically involves the nitration of 3-chloro-1-benzothiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. This process introduces the nitro group at the 6-position of the benzothiophene ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study tested its effectiveness against various bacterial strains, revealing an inhibition zone diameter ranging from 12 to 18 mm depending on the concentration used. The compound showed particularly strong activity against Gram-positive bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were found to be between 10 µM and 25 µM, indicating moderate potency .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its observed biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Cl and NO2 substituents on benzothiophene | Moderate | Moderate |

| 6-Nitro-1-benzothiophene-2-carboxylic acid | Only nitro group | Low | Low |

| 3-Chloro-1-benzothiophene-2-carboxylic acid | Only chlorine substituent | Low | Low |

This table illustrates that the combination of both chlorine and nitro groups in this compound enhances its biological activity compared to its analogs.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

-

Antimicrobial Study:

A study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial effects against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. -

Cancer Cell Line Evaluation:

In another study, the compound was tested on various cancer cell lines using an MTT assay. The results indicated that it reduced cell viability significantly at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGRTMQVJAOKLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.